Leelamine HCl

概要

説明

Leelamine (hydrochloride) is a tricyclic diterpene amine derived from the bark of pine trees. It is known for its weak agonistic effect on cannabinoid receptors and its inhibitory effects on pyruvate dehydrogenase kinases. Leelamine (hydrochloride) has gained attention for its potential antitumoral properties and its ability to disrupt intracellular cholesterol transport .

科学的研究の応用

Leelamine (hydrochloride) has a wide range of scientific research applications, including:

Chemistry: Used as a chiral resolving agent for carboxylic acids and in the synthesis of various derivatives.

Biology: Studied for its effects on intracellular cholesterol transport and lysosomal accumulation.

Medicine: Investigated for its potential as an anticancer agent, particularly in inhibiting the growth of melanoma and breast cancer cells.

Industry: Utilized in the development of novel therapeutic agents and as a research tool in pharmacological studies

作用機序

レエルアミン(塩酸塩)は、いくつかの機序を通じてその効果を発揮します。

リソソーム指向性: リソソームに蓄積し、細胞内コレステロール輸送を阻害します。

ピルビン酸脱水素酵素キナーゼ阻害: 細胞の主要な過程におけるコレステロールの利用可能性を制限します。

生化学分析

Biochemical Properties

Leelamine Hydrochloride plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of its primary interactions is with cannabinoid receptors CB1 and CB2, where it acts as a weak agonist . Additionally, Leelamine Hydrochloride inhibits pyruvate dehydrogenase kinase, which is involved in the regulation of glucose metabolism . The compound also disrupts intracellular cholesterol transport by accumulating in lysosomes, leading to the inhibition of autophagy and endocytosis . These interactions highlight the multifaceted role of Leelamine Hydrochloride in biochemical processes.

Cellular Effects

Leelamine Hydrochloride exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces cell death by disrupting intracellular cholesterol transport and inhibiting autophagic flux . This disruption leads to the accumulation of cholesterol in lysosomal compartments, causing homeostatic imbalance and triggering cell death . Leelamine Hydrochloride also affects cell signaling pathways, including the RTK-AKT/STAT/MAPK cascades, which are crucial for cell survival and proliferation . These effects demonstrate the compound’s potential as a chemotherapeutic agent.

Molecular Mechanism

The molecular mechanism of action of Leelamine Hydrochloride involves its lysosomotropic properties, which enable it to accumulate inside acidic organelles such as lysosomes . This accumulation disrupts intracellular cholesterol trafficking and receptor-mediated endocytosis, leading to the inhibition of key signaling pathways . Leelamine Hydrochloride also inhibits pyruvate dehydrogenase kinase, affecting glucose metabolism . These molecular interactions contribute to the compound’s ability to induce cell death and inhibit cancer cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Leelamine Hydrochloride change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that Leelamine Hydrochloride remains stable under standard laboratory conditions, allowing for consistent experimental results . Over time, the compound’s accumulation in lysosomes leads to sustained disruption of cholesterol transport and autophagic flux, resulting in prolonged cellular effects . These findings highlight the importance of temporal analysis in understanding the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of Leelamine Hydrochloride vary with different dosages in animal models. In dose escalation studies, the compound has shown a dose-dependent effect on cancer cell inhibition . Higher doses of Leelamine Hydrochloride result in increased accumulation in lysosomes and greater disruption of cholesterol transport . At high doses, the compound may exhibit toxic or adverse effects, emphasizing the need for careful dosage optimization in therapeutic applications . These studies provide valuable insights into the compound’s dosage-dependent effects.

Metabolic Pathways

Leelamine Hydrochloride is involved in specific metabolic pathways, primarily undergoing Phase I metabolism . The compound is metabolized by cytochrome P450 enzymes, particularly CYP2D6, which converts it into a mono-hydroxylated metabolite . This metabolic transformation affects the compound’s bioavailability and activity within the body . Understanding the metabolic pathways of Leelamine Hydrochloride is essential for optimizing its therapeutic potential and minimizing potential side effects.

Transport and Distribution

Leelamine Hydrochloride is transported and distributed within cells and tissues through specific mechanisms. The compound’s lysosomotropic properties enable its accumulation in acidic organelles, such as lysosomes . This accumulation disrupts intracellular cholesterol transport and affects the localization of cholesterol within cells . Additionally, Leelamine Hydrochloride interacts with transporters and binding proteins that facilitate its distribution within tissues . These transport and distribution mechanisms are critical for understanding the compound’s cellular effects.

Subcellular Localization

The subcellular localization of Leelamine Hydrochloride plays a significant role in its activity and function. The compound primarily localizes to lysosomes, where it disrupts cholesterol transport and autophagic flux . This localization is facilitated by its lysosomotropic properties, which enable it to accumulate in acidic compartments . The subcellular localization of Leelamine Hydrochloride is crucial for its ability to induce cell death and inhibit cancer cell proliferation.

準備方法

Synthetic Routes and Reaction Conditions: Leelamine (hydrochloride) can be synthesized through the extraction of leelamine from pine tree bark, followed by its conversion to the hydrochloride salt. The extraction process involves isolating the tricyclic diterpene molecule from the bark, which is then subjected to a reaction with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of leelamine (hydrochloride) involves large-scale extraction from pine tree bark, followed by purification and conversion to the hydrochloride form. The process is optimized to ensure high yield and purity, making it suitable for research and potential therapeutic applications .

化学反応の分析

Types of Reactions: Leelamine (hydrochloride) undergoes various chemical reactions, including:

Oxidation: Leelamine can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can modify the tricyclic structure of leelamine.

Substitution: Substitution reactions can introduce different functional groups to the leelamine molecule

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions

Major Products Formed:

Oxidation: Hydroxylated leelamine derivatives.

Reduction: Reduced tricyclic diterpene structures.

Substitution: Functionalized leelamine derivatives with various substituents

類似化合物との比較

レエルアミン(塩酸塩)は、アビエチン酸やその誘導体などの他の類似化合物と比較されます。

アビエチン酸: レエルアミンと構造的に似ていますが、官能基や生物学的活性は異なります。

レエルアミンの誘導体: レエルアミンの抗がん特性を高めたり、変更したりするために合成されます。

独自性: レエルアミンの強いリソソーム指向性と細胞内コレステロール輸送を阻害する能力は、類似の化合物の中ではユニークです

類似化合物のリスト:

- アビエチン酸

- デヒドロアビエチルアミン

- レエルアミンのさまざまなヒドロキシル化および置換誘導体 .

レエルアミン(塩酸塩)は、そのユニークな特性と潜在的な治療用途により、科学研究において依然として注目すべき化合物です。

生物活性

Leelamine hydrochloride, a derivative of dehydroabietylamine, has garnered significant attention in cancer research due to its unique biological activities, particularly its anticancer properties. This article delves into the compound's mechanisms of action, structure-activity relationships, and potential therapeutic applications, supported by data tables and case studies.

Leelamine hydrochloride (CAS 16496-99-4) is a lipophilic diterpene amine with a pKa of approximately 9.9. It exhibits lysosomotropic properties , allowing it to accumulate in acidic organelles such as lysosomes. This accumulation disrupts intracellular cholesterol transport, leading to a deficiency of free cholesterol essential for various cellular processes, including receptor-mediated endocytosis and autophagy .

Key Mechanisms:

- Cholesterol Transport Inhibition : Leelamine inhibits the Niemann-Pick C1 (NPC1) protein responsible for cholesterol export from lysosomes, causing cholesterol accumulation within these organelles and impeding its availability for cellular functions .

- Induction of Cell Death : The compound promotes apoptosis in cancer cells through the disruption of mitochondrial integrity and interference with cellular homeostasis .

- Targeting Oncogenic Pathways : Leelamine affects multiple signaling pathways, including PI3K/AKT and MAPK pathways, leading to reduced tumor growth and proliferation .

Structure-Activity Relationship (SAR)

Research has focused on understanding the structural features that confer leelamine's biological activity. Modifications to the amino group have been shown to significantly impact its efficacy:

| Modification | Effect |

|---|---|

| Replacement of carboxyl group with amine | Enhanced anti-melanoma activity |

| Substitution of amino group with acetamide | Loss of anticancer activity |

These findings suggest that the basicity and structural configuration of the amino group are critical for leelamine's lysosomal accumulation and subsequent anticancer effects .

In Vitro Studies

- Prostate Cancer : Leelamine treatment resulted in decreased mitotic activity and prostate-specific antigen expression in prostate cancer cell lines, indicating its potential as a therapeutic agent against this malignancy .

- Melanoma : A study demonstrated that leelamine inhibited melanoma tumor development by 51% in xenograft models without causing systemic toxicity. This was measured using various assays including MTS assays and liquid chromatography-mass spectrometry .

In Vivo Studies

- A recent investigation into the effects of leelamine on male mice showed increased activity of cytochrome P450 2B6 (CYP2B), suggesting potential applications in metabolic regulation alongside its antitumor effects .

Summary of Biological Activities

Leelamine hydrochloride exhibits a wide range of biological activities relevant to cancer treatment:

| Activity | Description |

|---|---|

| Anticancer Effects | Induces apoptosis in various cancer cell lines (breast, prostate, melanoma) |

| Cholesterol Transport Inhibition | Disrupts cholesterol homeostasis by inhibiting NPC1 |

| Lysosomotropic Properties | Accumulates in lysosomes to affect cellular signaling pathways |

| Metabolic Regulation | Potential role in enhancing CYP2B activity |

特性

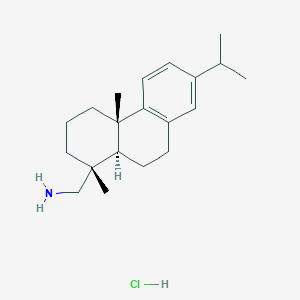

IUPAC Name |

[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N.ClH/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3;1H/t18-,19-,20+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPQLGCAWUAYPF-WFBUOHSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587872 | |

| Record name | Abieta-8,11,13-trien-18-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16496-99-4, 99306-87-3 | |

| Record name | Abieta-8,11,13-trien-18-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Dehydroabietylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。